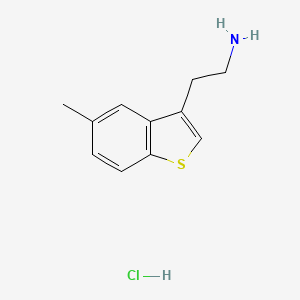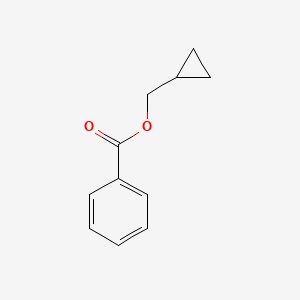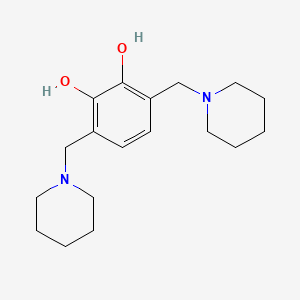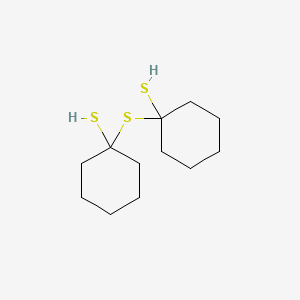
1,1'-Sulfanediyldicyclohexanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfanediyldicyclohexanethiol is an organic compound with the molecular formula C12H22S3 It is characterized by two cyclohexane rings connected by a sulfur atom and each ring bearing a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Sulfanediyldicyclohexanethiol can be synthesized through several methods. One common approach involves the reaction of cyclohexanethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically proceeds as follows: [ 2 \text{C}6\text{H}{11}\text{SH} + \text{SCl}2 \rightarrow \text{C}{12}\text{H}_{22}\text{S}_3 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-Sulfanediyldicyclohexanethiol can be achieved through the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method is efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Sulfanediyldicyclohexanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexanethiol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclohexanethiol.
Substitution: Various substituted cyclohexanethiol derivatives.
Aplicaciones Científicas De Investigación
1,1’-Sulfanediyldicyclohexanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfanediyldicyclohexanethiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanethiol: A simpler thiol compound with one cyclohexane ring.
Dicyclohexyl disulfide: A compound with two cyclohexane rings connected by a disulfide bond.
Cyclohexyl mercaptan: Another thiol compound with a single cyclohexane ring.
Uniqueness
1,1’-Sulfanediyldicyclohexanethiol is unique due to the presence of two thiol groups and a sulfur atom connecting the cyclohexane rings. This structure imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
24265-66-5 |
|---|---|
Fórmula molecular |
C12H22S3 |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
1-(1-sulfanylcyclohexyl)sulfanylcyclohexane-1-thiol |
InChI |
InChI=1S/C12H22S3/c13-11(7-3-1-4-8-11)15-12(14)9-5-2-6-10-12/h13-14H,1-10H2 |
Clave InChI |
YHJMBEJEJNZKAP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(S)SC2(CCCCC2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


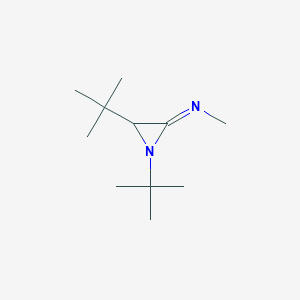

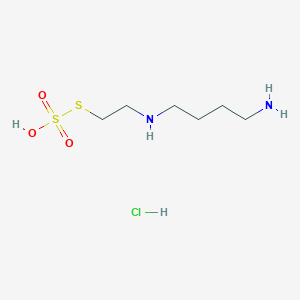
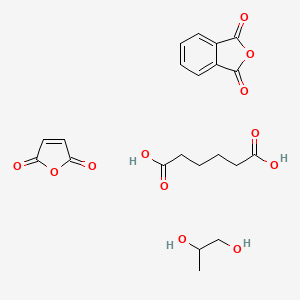


![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
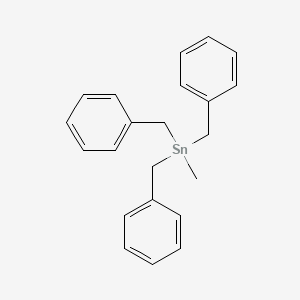
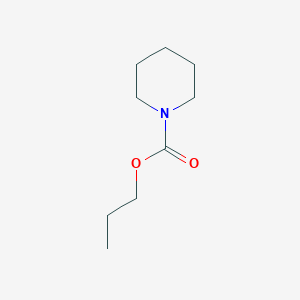
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
